E-Selectivity Advantage of Triethyl 2-phosphonopropionate over Triethyl 2-Phosphonobutyrate for α-Methyl-α,β-Unsaturated Esters
In a head-to-head study of the HWE reaction for the preparation of α-methyl- and α-ethyl-α,β-unsaturated esters, triethyl 2-phosphonopropionate provided significantly higher E-isomer selectivity for the formation of α-methyl-α,β-unsaturated esters compared to triethyl 2-phosphonobutyrate for α-ethyl-α,β-unsaturated esters [1].
| Evidence Dimension | E/Z stereoselectivity |
|---|---|
| Target Compound Data | Greater E-isomer selectivity observed for α-methyl-α,β-unsaturated esters (using triethyl 2-phosphonopropionate) |
| Comparator Or Baseline | Lower E-isomer selectivity for α-ethyl-α,β-unsaturated esters (using triethyl 2-phosphonobutyrate) |
| Quantified Difference | Selectivity trend: α-methyl > α-ethyl (exact ratio not reported, but directional advantage confirmed) |
| Conditions | HWE reaction using lithium tert-butoxide as base, hexane as solvent |
Why This Matters
This demonstrates that triethyl 2-phosphonopropionate is the reagent of choice for synthesizing α-methyl-α,β-unsaturated esters with superior stereocontrol, a critical requirement for many natural product and pheromone syntheses.
- [1] Petroski, R. J.; Weisleder, D. Improved Horner-Wadsworth-Emmons Preparation of α-Methyl- or α-Ethyl-α,β-Unsaturated Esters from Aldehydes. Synth. Commun. 2001, 31 (1), 89–95. View Source
